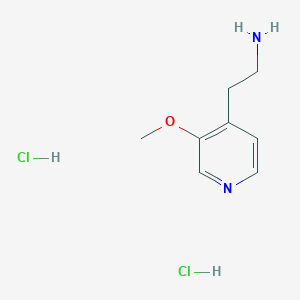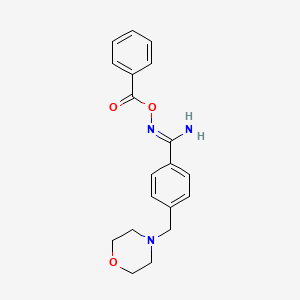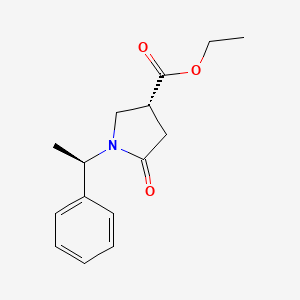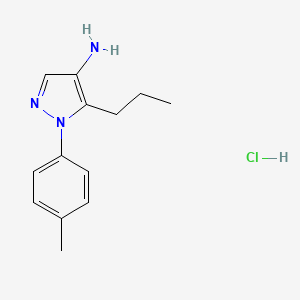
2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride
Descripción general
Descripción
2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride, also known as MPEDA, is a chemical compound that has been the subject of scientific research in recent years. MPEDA is a derivative of pyridine and is commonly used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
1. Ethylene Oligomerization Catalyst
Ethylene oligomerization studies using nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives of 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have demonstrated their potential as active ethylene oligomerization catalysts. These catalysts predominantly yield ethylene dimers, along with trimers and tetramers. Density functional theory studies further enhance understanding of the reactivity trends and structural influences on the ethylene oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).
2. Catalysis in Palladium Complexes
The (imino)pyridine ligands, including variants similar to 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, have been synthesized and used in forming palladium complexes. These complexes exhibit high catalytic activities in selective ethylene dimerization, showcasing their potential in industrial chemical processes (Nyamato, Ojwach, & Akerman, 2015).
3. Methoxycarbonylation of Olefins
Palladium(II) complexes of (pyridyl)imine ligands, which include compounds akin to 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, have been developed as effective catalysts for the methoxycarbonylation of higher olefins. These complexes influence the production of linear and branched esters, which is significant for industrial chemical synthesis (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
4. Synthesis of Olivacine Derivatives
Research into the synthesis of olivacine derivatives, starting from compounds including 2-(6-methoxy-1-methylcarbazol-2-yl)ethylamine, has resulted in new compounds with significant cytotoxicity towards various tumor cell lines. This research contributes to the development of potential cancer therapies (Landras et al., 1996).
5. Fluoroionophores Development
Studies on fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives have shown that certain compounds, similar to 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, can specifically chelate metal cations like Zn +2. This research is pivotal in the development of selective metal ion sensors and detectors (Hong, Lin, Hsieh, & Chang, 2012).
6. Antiallergic Agents Synthesis
New N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been prepared in the search for novel antiallergic compounds. The synthesis involved compounds like ethyl (2-methyindol-3-yl)acetates, leading to the discovery of highly potent antiallergic compounds (Menciu et al., 1999).
Propiedades
IUPAC Name |
2-(3-methoxypyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-6-10-5-3-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXQLHDKIITSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)


![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)

